(3-Iodophenyl)(pyridin-3-yl)methanone
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Overview
Description
(3-Iodophenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of aryl ketones It features an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Direct Iodination: One common method to prepare (3-Iodophenyl)(pyridin-3-yl)methanone involves the direct iodination of (3-phenyl)(pyridin-3-yl)methanone. This reaction typically uses iodine and a suitable oxidizing agent under mild conditions to introduce the iodine atom at the desired position on the phenyl ring .
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Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs a boronic acid derivative of pyridin-3-ylmethanone and an aryl halide (iodobenzene) in the presence of a palladium catalyst and a base .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: (3-Iodophenyl)(pyridin-3-yl)methanone can undergo oxidation reactions, where the methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives .
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Reduction: The compound can also be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride .
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Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Blocks: (3-Iodophenyl)(pyridin-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development due to its unique structural features that may interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of (3-Iodophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction .
Comparison with Similar Compounds
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(2,3-Difluoro-4-iodophenyl)(pyridin-3-yl)methanone: This compound features fluorine atoms in addition to the iodine atom, which may alter its reactivity and applications .
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Phenyl(pyridin-2-yl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions .
Uniqueness:
Properties
CAS No. |
1187167-45-8 |
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Molecular Formula |
C12H8INO |
Molecular Weight |
309.10 g/mol |
IUPAC Name |
(3-iodophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8INO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H |
InChI Key |
OMCROJPACYIJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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